

Spectroscopic Data of 2-(4-fluorophenyl)-2-oxoacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Fluorophenyl)-2-oxoacetic acid

Cat. No.: B2960811

[Get Quote](#)

Introduction

2-(4-fluorophenyl)-2-oxoacetic acid, also known as 4-fluorophenylglyoxylic acid, is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. Its chemical structure, featuring a fluorinated aromatic ring directly attached to an α -keto acid moiety, imparts unique electronic and reactive properties. A thorough understanding of its spectroscopic characteristics is paramount for researchers in confirming its identity, assessing its purity, and elucidating its role in chemical transformations. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in established spectroscopic principles.

Molecular Structure and Key Features

The structure of **2-(4-fluorophenyl)-2-oxoacetic acid** ($C_8H_5FO_3$, Molar Mass: 168.12 g/mol) is fundamental to interpreting its spectral data. The key features include a para-substituted fluorobenzene ring, an α -keto group, and a carboxylic acid. The electron-withdrawing nature of the fluorine atom and the two carbonyl groups significantly influences the electronic environment of the aromatic protons and carbons.

Caption: Molecular structure of **2-(4-fluorophenyl)-2-oxoacetic acid**.

¹H NMR Spectroscopy

The proton NMR spectrum of **2-(4-fluorophenyl)-2-oxoacetic acid** is characterized by signals arising from the aromatic protons and the acidic proton of the carboxylic acid. Due to the limited availability of experimentally derived public spectra, the following assignments are based on established principles of NMR spectroscopy and data from analogous compounds.

Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10.0 - 12.0	broad singlet	1H	Carboxylic acid (-COOH)
~8.1 - 8.3	multiplet (dd)	2H	Aromatic protons ortho to the carbonyl group
~7.1 - 7.3	multiplet (t)	2H	Aromatic protons ortho to the fluorine atom

Interpretation:

- **Carboxylic Acid Proton:** The proton of the carboxylic acid is expected to be highly deshielded due to the electronegativity of the adjacent oxygen atoms and potential hydrogen bonding. This results in a broad singlet at a high chemical shift, typically in the range of 10-12 ppm.
- **Aromatic Protons:** The aromatic region will display a characteristic pattern for a 1,4-disubstituted benzene ring.
 - The protons ortho to the electron-withdrawing keto-acid group will be the most deshielded and are expected to appear as a multiplet (a doublet of doublets) in the downfield region of the aromatic spectrum (~8.1-8.3 ppm).
 - The protons ortho to the fluorine atom will be influenced by both the electron-donating effect of fluorine's lone pairs (shielding) and its inductive electron-withdrawing effect

(deshielding), as well as coupling to the fluorine atom. They are expected to appear as a multiplet (a triplet-like pattern due to coupling with both the adjacent protons and the fluorine) at a relatively upfield position (~7.1-7.3 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts are based on the functional groups present and data from similar structures.

Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (ppm)	Assignment
~185 - 195	α-keto carbonyl (C=O)
~160 - 165	Carboxylic acid carbonyl (-COOH)
~164 - 168 (d, ¹ JCF ≈ 250 Hz)	C-F
~132 - 135 (d, ³ JCF ≈ 9 Hz)	Aromatic carbons ortho to the carbonyl
~128 - 131	Aromatic carbon attached to the keto-acid group
~115 - 118 (d, ² JCF ≈ 22 Hz)	Aromatic carbons ortho to the fluorine

Interpretation:

- **Carbonyl Carbons:** The two carbonyl carbons will be the most deshielded signals in the spectrum. The ketone carbonyl is typically found further downfield than the carboxylic acid carbonyl.
- **Aromatic Carbons:** The aromatic carbons will exhibit splitting due to coupling with the fluorine atom.
 - The carbon directly bonded to the fluorine will show a large one-bond coupling constant (¹JCF).

- The other aromatic carbons will show smaller two-bond (^2JCF) and three-bond (^3JCF) coupling constants, aiding in their assignment.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups within the molecule. The spectrum is expected to be dominated by the characteristic absorptions of the O-H, C=O, and C-F bonds.

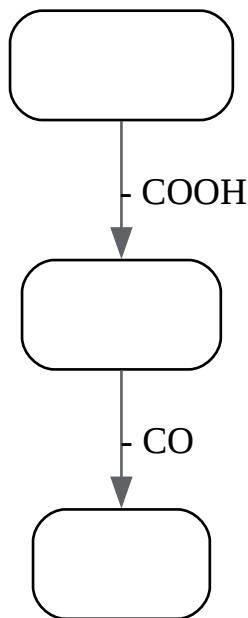
Expected IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Functional Group	Vibrational Mode
2500-3300	Broad	Carboxylic acid	O-H stretch
~1730-1750	Strong	α -keto	C=O stretch
~1690-1710	Strong	Carboxylic acid	C=O stretch
~1590, ~1490	Medium	Aromatic ring	C=C stretch
~1200-1300	Strong	Carboxylic acid	C-O stretch
~1150-1250	Strong	Aryl-F	C-F stretch

Interpretation:

- O-H Stretch: A very broad absorption band in the region of 2500-3300 cm^{-1} is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.
- C=O Stretches: Two distinct, strong absorption bands are anticipated for the two carbonyl groups. The α -keto carbonyl will likely appear at a higher frequency than the carboxylic acid carbonyl.
- C-F Stretch: A strong band in the fingerprint region, typically between 1150 and 1250 cm^{-1} , is characteristic of the C-F stretching vibration.

Mass Spectrometry


Electron ionization mass spectrometry (EI-MS) of **2-(4-fluorophenyl)-2-oxoacetic acid** will provide information on its molecular weight and fragmentation pattern, which can be used to confirm its structure.

Expected Fragmentation Pattern

m/z	Fragment
168	$[M]^+$ (Molecular ion)
123	$[M - COOH]^+$
95	$[C_6H_4F]^+$

Interpretation:

- Molecular Ion: The molecular ion peak $[M]^+$ is expected at m/z 168, corresponding to the molecular weight of the compound.
- Key Fragments:
 - A prominent fragment at m/z 123 would result from the loss of the carboxylic acid group (a loss of 45 Da). This corresponds to the 4-fluorobenzoyl cation, which is stabilized by resonance.
 - A fragment at m/z 95 would correspond to the 4-fluorophenyl cation, resulting from the loss of both carbonyl groups.

[Click to download full resolution via product page](#)

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon appropriate sample preparation and instrumental parameters.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(4-fluorophenyl)-2-oxoacetic acid** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Set the spectral width to cover the range of -2 to 16 ppm.
- ^{13}C NMR Acquisition:

- Use a proton-decoupled pulse sequence.
- A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ^{13}C .
- Set the spectral width to cover the range of 0 to 220 ppm.
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- Sample Preparation:
 - Solid Phase (ATR): Place a small amount of the solid sample directly on the ATR crystal.
 - KBr Pellet: Grind a small amount of the sample with dry KBr powder and press into a thin pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record the spectrum typically in the range of 4000 to 400 cm^{-1} .
 - Co-add multiple scans to improve the signal-to-noise ratio.
 - Acquire a background spectrum of the empty sample compartment or pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry

- Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) interface if the compound is sufficiently volatile and thermally stable.
- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

- Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 300.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic data of **2-(4-fluorophenyl)-2-oxoacetic acid** are in excellent agreement with its proposed structure. The characteristic signals in the ¹H and ¹³C NMR spectra, the distinct absorption bands in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum provide a comprehensive and self-validating system for the identification and characterization of this important chemical entity. This guide serves as a valuable resource for researchers working with this compound, enabling them to confidently interpret their analytical data.

References

- PubChem Compound Summary for CID 579440, **2-(4-fluorophenyl)-2-oxoacetic acid**.
- Chemguide: Interpreting C-13 NMR Spectra. Clark, J. [Link][1]
- Chemistry LibreTexts: Mass Spectrometry - Fragmentation P
- University of Wisconsin-Madison, Department of Chemistry: NMR Chemical Shifts. Reich, H. J. [Link]
- Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. The Royal Society of Chemistry. [Link][3]
- To cite this document: BenchChem. [Spectroscopic Data of 2-(4-fluorophenyl)-2-oxoacetic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2960811#spectroscopic-data-of-2-\(4-fluorophenyl\)-2-oxoacetic-acid](https://www.benchchem.com/product/b2960811#spectroscopic-data-of-2-(4-fluorophenyl)-2-oxoacetic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com